molecular formula C11H14O4S B13791276 Benzyl oxopropyl mesylate

Benzyl oxopropyl mesylate

Cat. No.: B13791276
M. Wt: 242.29 g/mol
InChI Key: JQOQQYVIZJQQJO-UHFFFAOYSA-N
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Description

Benzyl oxopropyl mesylate is an organic compound with the molecular formula C11H16O4S. It is a derivative of methanesulfonic acid and is known for its utility in various chemical reactions and industrial applications. The compound is characterized by the presence of a benzyl group, an oxopropyl group, and a mesylate group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl oxopropyl mesylate can be synthesized through the reaction of 3-benzyloxy-1-propanol with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl oxopropyl mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzyl oxopropyl mesylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The mesylate group, being a good leaving group, facilitates the displacement by nucleophiles, leading to the formation of new chemical bonds. The benzyl and oxopropyl groups provide additional sites for chemical modifications, enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzyl and oxopropyl groups, which provide additional functionalization sites. The mesylate group offers better leaving group properties compared to chloride and bromide, making it more efficient in certain synthetic applications .

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

3-oxopropyl 2-phenylethanesulfonate

InChI

InChI=1S/C11H14O4S/c12-8-4-9-15-16(13,14)10-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2

InChI Key

JQOQQYVIZJQQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)OCCC=O

Origin of Product

United States

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